2-Azidopropane

Übersicht

Beschreibung

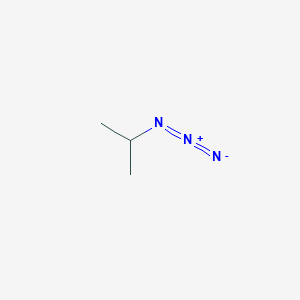

2-Azidopropane, also known as isopropyl azide or propan-2-yl azide, is a colorless, highly reactive, and explosive compound with the molecular formula C₃H₇N₃ and a molecular weight of 85.11 g/mol . It is used extensively in materials science and organic chemistry due to its reactivity and ability to participate in various chemical reactions.

Vorbereitungsmethoden

2-Azidopropane can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with sodium azide in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under mild conditions, with the azide ion replacing the hydroxyl group of the alcohol to form this compound .

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the final product’s purity and stability .

Analyse Chemischer Reaktionen

2-Azidopropane undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the azide group acts as a nucleophile.

Reduction Reactions: The azide group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions:

Eigenschaften

IUPAC Name |

2-azidopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLTWYYNOLDSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496683 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-57-6 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-azidopropane utilized in the synthesis of polymeric drug delivery systems?

A: this compound serves as a crucial linker molecule in the synthesis of dendronized and hyperbranched multifunctional amphiphilic polymers [, ]. These polymers are designed to self-assemble into nanoparticles capable of encapsulating and delivering therapeutic agents.

- Incorporation into a Polymer Backbone: this compound, often derivatized with protecting groups like BOC (tert-butoxycarbonyl), is incorporated into a polymer backbone. This can be achieved through various polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [].

- Click Chemistry Modification: The azide group (-N3) in this compound readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions [, ]. This allows for the attachment of various functional molecules, such as platinum-based drugs [] or targeting ligands, to the polymer backbone.

- Deprotection and Further Modification: Protecting groups on this compound, like BOC, are removed to expose reactive functional groups, such as amines (-NH2) []. These groups can be further modified to fine-tune the properties of the polymer for drug loading, release, and targeting.

Q2: What advantages do dendronized and hyperbranched polymers synthesized using this compound offer for drug delivery compared to traditional systems?

A2: These advanced polymers offer several advantages over conventional drug delivery systems:

- Enhanced Drug Loading: Their branched, dendritic structure provides a high surface area for encapsulating therapeutic molecules, potentially leading to higher drug loading capacities compared to linear polymers. []

- Improved Biocompatibility: Polymers incorporating polyethylene glycol (PEG) segments, often used in conjunction with this compound, demonstrate improved biocompatibility and reduced immune responses [].

Q3: Are there any challenges associated with utilizing this compound in the synthesis of these drug delivery systems?

A3: While this compound offers significant benefits, certain challenges need to be addressed:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)